molecular formula C9H8F2O B2431458 1,1-Difluoro-1-phenylpropan-2-one CAS No. 29548-91-2

1,1-Difluoro-1-phenylpropan-2-one

Cat. No.: B2431458
CAS No.: 29548-91-2
M. Wt: 170.159
InChI Key: RUSAERAHUFWKED-UHFFFAOYSA-N
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Description

1,1-Difluoro-1-phenylpropan-2-one is an organic compound with the molecular formula C9H8F2O. It is also known by its IUPAC name, 1,1-difluoro-1-phenylacetone. This compound is characterized by the presence of two fluorine atoms attached to the same carbon atom, which is also bonded to a phenyl group and a carbonyl group. It is a liquid at room temperature and is used in various chemical reactions and research applications .

Scientific Research Applications

1,1-Difluoro-1-phenylpropan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Difluoro-1-phenylpropan-2-one can be synthesized through several methods. One common method involves the reaction of benzaldehyde with difluoromethyl ketone in the presence of a base. The reaction typically takes place under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-1-phenylpropan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 1,1-difluoro-1-phenylpropan-2-one involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,1-Difluoro-2-phenylpropan-2-one: Similar structure but with different positioning of the fluorine atoms.

    1,1-Difluoro-1-phenylethanone: Lacks the additional carbon atom present in 1,1-difluoro-1-phenylpropan-2-one.

    1,1-Difluoro-1-phenylbutan-2-one: Contains an additional carbon atom in the chain

Uniqueness

This compound is unique due to its specific arrangement of fluorine atoms and phenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

1,1-difluoro-1-phenylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-7(12)9(10,11)8-5-3-2-4-6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSAERAHUFWKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1=CC=CC=C1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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